6,8-Dichloro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-phenylquinoline-4-carboxylic acid typically involves the condensation of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction is followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
6,8-Dichloro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A similar compound with a different substitution pattern.
6-Fluoro-2-phenylquinoline-4-carboxylic acid: Another derivative with a fluorine atom instead of chlorine.
Uniqueness
6,8-Dichloro-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H9Cl2NO2 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
6,8-dichloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21) |
InChI Key |
GUVRRTWWCAXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
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